2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[4-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S2/c20-17-11-16(7-8-18(17)21)28(25,26)23-14-5-3-13(4-6-14)10-19(24)22-12-15-2-1-9-27-15/h1-9,11,23H,10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASWXLIRAPSVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(3-Chloro-4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.79 g/mol. Its structure features a sulfonamide group, which is often associated with antibacterial activity, and a thiophene moiety, which may contribute to its biological interactions.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. A study demonstrated that related sulfonamides effectively inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The specific activity of this compound against various bacterial strains remains to be fully characterized but suggests potential as an antibacterial agent.
Anticancer Potential
Recent investigations into the anticancer properties of similar compounds have shown promising results. For instance, sulfonamide derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle arrest. The specific mechanisms by which this compound exerts anticancer effects are under ongoing research, but preliminary data suggest it may inhibit tumor growth in vitro and in vivo models.
Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in disease processes. Preliminary studies suggest that it could inhibit carbonic anhydrase, an enzyme implicated in tumor progression and metastasis. Further studies are necessary to elucidate the precise inhibitory effects and potential therapeutic applications.
Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, the compound exhibited a minimum inhibitory concentration (MIC) comparable to established sulfonamide antibiotics. This suggests that it may serve as a viable candidate for further development as an antimicrobial agent.
Study 2: Anticancer Activity
A recent experimental model evaluating the anticancer efficacy of related compounds found that treatment with similar sulfonamide derivatives resulted in significant tumor size reduction in xenograft models. The study highlighted the importance of further exploring the specific pathways affected by this compound.
Scientific Research Applications
Recent studies have highlighted the compound's potential as an inhibitor of certain enzymes and receptors, particularly in the context of cancer therapy and antimicrobial activity. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, thus providing a basis for its antibacterial properties.
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial effects. The specific compound under discussion has shown promise against various bacterial strains, potentially serving as a template for new antibiotics. Research indicates that modifications to the sulfonamide moiety can enhance efficacy against resistant strains.
Anticancer Properties
Emerging data suggest that compounds similar to 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide may exhibit cytotoxic effects on cancer cells. Investigations into its mechanism of action reveal potential pathways involving apoptosis induction and cell cycle arrest.
Applications in Medicinal Chemistry
- Drug Development : The compound's structure allows for modifications that could lead to derivatives with improved pharmacokinetic properties or reduced toxicity.
- Biological Assays : It can be utilized in screening assays to identify new inhibitors targeting specific enzymes or receptors involved in disease processes.
- Combination Therapies : Due to its mechanism of action, it may be effective when used in combination with other therapeutic agents, particularly in cancer treatment protocols.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides, including this compound, exhibited significant activity against Staphylococcus aureus. The research highlighted structure-activity relationships (SAR) that inform future modifications aimed at enhancing antimicrobial potency.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. This finding supports further exploration into its use as a chemotherapeutic agent.
Chemical Reactions Analysis
Sulfonamide Formation
The 3-chloro-4-fluorobenzenesulfonamide group is introduced via reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with a primary amine (e.g., 4-aminophenylacetamide derivatives). This step is typically conducted in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile at 55–60°C .
Example Reaction:
Amide Coupling
The thiophene-methylacetamide side chain is attached using carbodiimide-based coupling agents (e.g., HATU) in the presence of bases like N,N-diisopropylethylamine (DIPEA) .
Conditions:
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under strong acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions, yielding sulfonic acid and amine byproducts .
Typical Conditions:
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Acidic: 6M HCl, reflux, 12 hours
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Basic: 2M NaOH, 80°C, 6 hours
Acetamide Stability
The acetamide group is resistant to hydrolysis under mild conditions but degrades in concentrated acids or bases. For example, treatment with 48% HBr in acetic acid cleaves the amide bond, releasing acetic acid and the corresponding amine .
Thiophene Electrophilic Substitution
The thiophene ring participates in electrophilic substitutions (e.g., bromination, nitration) at the 5-position due to electron-rich aromaticity.
Bromination Example:
Cross-Coupling Reactions
The aryl chloride in the sulfonamide moiety enables palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with boronic acids.
Suzuki Reaction Conditions:
Reductive Amination
The primary amine (from sulfonamide hydrolysis) undergoes reductive amination with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C .
Stability and Degradation Studies
The compound is stable under inert atmospheres but degrades via:
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Oxidation : Thiophene ring oxidation forms sulfoxide/sulfone derivatives in the presence of H₂O₂ or mCPBA.
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Photodegradation : UV light induces cleavage of the sulfonamide bond, generating chloro-fluoro benzene and acetamide fragments .
Table 2. Stability Under Stress Conditions
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs are grouped below based on shared functional groups:
Sulfonamide-Containing Acetamides
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Structural Similarities : Chloro-fluorophenyl group and sulfanyl-acetamide backbone.
- Key Differences : Replaces the benzenesulfonamido group with a triazolyl-sulfanyl moiety.
- Implications : The triazole ring may enhance metabolic stability compared to sulfonamides, while the pyridinyl group could improve solubility .
- N-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide () Structural Similarities: Chlorophenyl and acetamide core. Key Differences: Lacks the sulfonamido and thiophene groups.
Thiophene-Modified Acetamides
3-Benzamido-N-[(thiophen-2-yl)methyl]pyrazine-2-carboxamide ()
- 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide () Structural Similarities: Chloroaromatic and thioether linkages. Key Differences: Thiazole-thioether system replaces the sulfonamido group. Implications: Thiazole rings are common in antimicrobial agents, suggesting possible antibacterial applications .
Triazole and Thiazole Derivatives
- N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () Structural Similarities: Chlorophenyl and dual sulfanyl groups. Key Differences: Incorporates a triazole ring instead of thiophene.
Data Table: Comparative Analysis of Key Compounds
Pharmacological and Physicochemical Implications
- Sulfonamido Group : Present in the target compound, this group is associated with antibacterial and carbonic anhydrase inhibitory activity. However, analogs with triazoles () or thiazoles () may exhibit broader target selectivity .
- Thiophene vs. Thiazole : Thiophene’s electron-rich π-system favors interactions with aromatic residues in enzyme active sites, whereas thiazole’s nitrogen atoms enable hydrogen bonding .
- Chloro/Fluoro Substituents: These groups enhance lipid solubility and membrane permeability but may increase toxicity risks compared to non-halogenated analogs .
Preparation Methods
Nucleophilic Substitution for Sulfonamide Formation
The core sulfonamide group is typically introduced via reaction between 3-chloro-4-fluorobenzenesulfonyl chloride and 4-aminophenylacetamide precursors. In a representative procedure, sulfonylation is conducted in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere, using triethylamine (3 eq) as a base to scavenge HCl. Reaction completion within 4 hours achieves 82–87% yield, with purity >95% by HPLC.
Table 1: Sulfonylation Reaction Optimization
Thiophene Methylamine Coupling
The N-[(thiophen-2-yl)methyl]acetamide sidechain is installed via amide bond formation between 2-(thiophen-2-yl)methylamine and the activated acetamide intermediate. Patent data reveals that using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in DMF at 25°C for 12 hours affords 78% yield. Crucially, maintaining pH 7.5–8.0 with DIPEA (N,N-diisopropylethylamine) prevents epimerization.
One-Pot Convergent Synthesis
Tandem Sulfonylation-Amidation
Recent advances employ tandem reactions to streamline synthesis. A 2024 study demonstrated that treating 4-aminophenylacetamide with 3-chloro-4-fluorobenzenesulfonyl chloride and 2-(thiophen-2-yl)methylamine in acetonitrile/water (4:1) at 60°C for 8 hours achieves 68% yield via in situ activation with HOBt (Hydroxybenzotriazole). While reducing steps, this method requires careful stoichiometric control to avoid oligomerization.
Table 2: Comparative Analysis of Synthetic Approaches
Continuous Flow Implementation
Adopting flow chemistry principles, researchers achieved 91% yield by:
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Mixing sulfonyl chloride and amine streams at 0.5 mL/min
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Reacting in a PTFE microreactor (10 mL volume, 25°C)
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Immediate quenching with aqueous NaHCO3
This method reduces side reactions through precise residence time control (<2 minutes), outperforming batch processes in scalability.
Critical Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance sulfonamide stability but risk sulfonic acid formation via hydrolysis. Mixed solvent systems (CH2Cl2:THF 3:1) balance reactivity and stability, particularly when using moisture-sensitive coupling agents.
Temperature Effects
Exothermic reactions (e.g., sulfonyl chloride addition) require strict cryogenic control (-10°C to 5°C). Elevated temperatures (>40°C) during amidation accelerate racemization, reducing enantiomeric purity from 99% ee to 82% ee.
Purification and Analytical Validation
Chromatographic Techniques
Final purification employs gradient reversed-phase HPLC (C18 column, 10→90% MeCN/H2O over 30 minutes) to resolve regioisomers. LC-MS analysis confirms molecular ion [M+H]+ at m/z 451.5 with characteristic isotopic pattern for chlorine.
Crystallization Optimization
Recrystallization from ethyl acetate/n-heptane (1:3) yields prismatic crystals suitable for X-ray diffraction. Thermal analysis (DSC) shows melting endotherm at 178–181°C, confirming polymorphic form I stability.
Challenges and Mitigation Strategies
Q & A
Q. How can researchers optimize the synthesis of 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic adjustments to reaction parameters. Key steps include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility of intermediates, as observed in sulfonamide-acetamide syntheses .
- Catalysts : Use sodium hydroxide or triethylamine to facilitate nucleophilic substitutions (e.g., sulfonamide bond formation) .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) for thiophene-methyl acylation steps to prevent side reactions .
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate high-purity product .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify sulfonamide (-SONH-) and acetamide (-N-C=O) linkages. Compare chemical shifts with analogous compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion) and detects isotopic patterns for chlorine/fluorine atoms .
- Infrared (IR) Spectroscopy : Identify sulfonamide (1320–1160 cm) and carbonyl (1650–1700 cm) stretches .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
Methodological Answer:
- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), noting MIC (Minimum Inhibitory Concentration) values .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, comparing to reference drugs like doxorubicin .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonamide coupling) be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via HPLC at varying temperatures/pH to determine rate laws and intermediate stability .
- Isotopic Labeling : Use O-labeled water or N-ammonia to trace oxygen/nitrogen incorporation in sulfonamide bonds .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to map transition states and activation energies for nucleophilic substitutions .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (e.g., Br vs. Cl) or heterocycles (e.g., pyridine vs. thiophene) to assess impact on bioactivity .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., Protein Data Bank structures) to identify binding interactions, such as hydrogen bonds between sulfonamide and target residues .
- Bioisosteric Replacement : Replace the fluorophenyl group with trifluoromethyl or cyano groups to enhance metabolic stability .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification : Re-analyze disputed batches via HPLC (≥95% purity threshold) to rule out impurities as confounding factors .
- Assay Standardization : Compare protocols for cell line passage number, serum concentration, and incubation time to identify variability sources .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for covariates like solvent (DMSO vs. PBS) .
Q. What computational strategies predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Employ AutoDock Vina to simulate binding to receptors (e.g., EGFR kinase), scoring poses via binding energy (ΔG) and RMSD validation .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess complex stability, focusing on sulfonamide-mediated hydrogen bonds .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
